Benzoic acid, 4-(1-piperidinyl)-, butyl ester
Description
This compound features a benzoic acid core with a piperidinyl group at the para position and a butyl chain at the ester oxygen. The piperidinyl group introduces a nitrogen-containing heterocycle, which is often associated with enhanced bioavailability or pharmacological activity in medicinal chemistry . The butyl ester group likely improves lipophilicity, influencing solubility and metabolic stability compared to its carboxylic acid counterpart .
Synthetic routes for analogous compounds involve alkylation of bromomethyl benzoic acid esters with piperidine, followed by hydrolysis and re-esterification. For example, methyl 4-(1-piperidinyl)benzoate is synthesized via nucleophilic substitution of 4-bromomethylbenzoic acid methyl ester with piperidine in the presence of K₂CO₃, yielding intermediates that are hydrolyzed to carboxylic acids and subsequently esterified with butanol .
Properties
IUPAC Name |
butyl 4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-13-19-16(18)14-7-9-15(10-8-14)17-11-5-4-6-12-17/h7-10H,2-6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFPWZFFPQGSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385570 | |
| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132884-54-9 | |
| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
4-(Piperidin-1-yl)benzoic acid, synthesized via methods in WO2019232010A1, undergoes esterification with butanol:
Coupling Reagent-Mediated Esterification
Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates butanol coupling:
Transesterification of Methyl or Ethyl Esters
Base-Catalyzed Transesterification
Ethyl 4-(piperidin-1-yl)benzoate (from C–N cross-coupling) reacts with butanol in the presence of NaOBut:
Nucleophilic Aromatic Substitution (NAS)
While less efficient, NAS is feasible with electron-deficient aryl halides. Butyl 4-fluorobenzoate reacts with piperidine under high-temperature conditions (150–180°C) in DMF:
Comparative Data Tables
Table 1. Catalytic Amination Methods
Table 2. Esterification Conditions
| Method | Acid Catalyst | Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Fischer esterification | H₂SO₄ | N/A | Butanol | 24 | 70 |
| EDC/DMAP | N/A | EDC, DMAP | DCM | 12 | 88 |
Critical Analysis of Methodologies
-
Catalytic Amination : Offers high yields but requires expensive palladium catalysts. Ligand selection (e.g., XPhos vs. P(o-tolyl)₃) impacts efficiency.
-
Esterification : Fischer method is cost-effective but slower. Coupling agents accelerate reactions at higher costs.
-
Transesterification : Limited by equilibrium but useful for upgrading existing esters.
Industrial-Scale Considerations
For bulk synthesis, catalytic amination with PdCl₂/P(o-tolyl)₃ in toluene is preferred due to scalability and yield consistency. Esterification via EDC/DMAP, while efficient, generates stoichiometric waste, making Fischer esterification more sustainable for large batches.
Emerging Techniques
Recent advances in photoredox catalysis (e.g., Ni/4DPAIPN systems ) enable C–N bond formation under milder conditions, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-piperidinyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and piperidinone derivatives.
Reduction: Butyl alcohol and piperidine derivatives.
Substitution: Various substituted piperidine and benzoic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Benzoic acid derivatives are pivotal in organic synthesis, particularly as intermediates in the production of complex molecules. The butyl ester form allows for enhanced solubility and reactivity in various chemical reactions.
- It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals, facilitating the introduction of functional groups through nucleophilic substitution reactions.
Reactivity and Mechanism
- The presence of the piperidine moiety enhances nucleophilic properties, making it suitable for reactions such as acylation and esterification. This compound can undergo various transformations including oxidation and reduction, which are critical for synthesizing diverse organic compounds .
Biological Applications
Pharmaceutical Research
- The compound is investigated for its potential therapeutic properties. Its derivatives have shown promise in drug development, particularly in targeting specific biological pathways.
- Research indicates that benzoic acid derivatives can inhibit certain enzymes or receptors involved in disease processes. For instance, studies have linked similar compounds to anti-cancer activities by modulating apoptotic pathways .
Case Study: Antitumor Activity
- A notable study explored the synthesis of benzoic acid derivatives as inhibitors of polyketide synthase, which is crucial in the development of antitumor agents. These compounds demonstrated significant activity against various cancer cell lines, highlighting their potential as therapeutic agents .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, benzoic acid esters are utilized in the manufacture of specialty chemicals. Their unique properties allow for their use in producing plastics, resins, and other materials with specific characteristics.
- The compound's ability to act as a plasticizer enhances the flexibility and durability of polymers used in various applications .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-piperidinyl)-, butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The ester linkage allows for controlled release and metabolism of the compound in biological systems.
Comparison with Similar Compounds
Key Observations :
- The butyl ester group balances lipophilicity and volatility, making it suitable for applications requiring moderate solubility in nonpolar matrices .
- Substitution at C4 with piperidinyl introduces nitrogen-based pharmacophores, which are absent in simpler alkyl esters like butyl or hexyl benzoate. This modification is critical for biological activity, as seen in antiarrhythmic agents (e.g., [1-[4-(1H-imidazol-1-yl)benzoyl]-4-piperidinyl]carbamic acid butyl ester) .
Piperidine-Containing Analogs
Key Observations :
- Piperidine derivatives often exhibit enhanced binding to biological targets due to nitrogen's hydrogen-bonding capacity. For instance, leonurine’s neuroprotection is linked to its piperidine-related structure .
- The butyl ester in the target compound may prolong half-life compared to methyl esters, as seen in hydrolysis studies of similar esters (e.g., methyl 4-(1-piperidinyl)benzoate hydrolyzes faster than butyl analogs) .
Biological Activity
Benzoic acid, 4-(1-piperidinyl)-, butyl ester (CAS No. 102-92-0) is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- IUPAC Name : Butyl 4-piperidinobenzoate
This compound features a benzoate moiety linked to a piperidine ring through a butyl ester group, which may influence its solubility and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that benzoic acid derivatives exhibit antimicrobial activity. For instance, a study highlighted the ability of certain benzoate compounds to inhibit bacterial growth by disrupting cell wall synthesis mechanisms similar to traditional antibiotics like penicillin . This property is crucial in addressing the growing concern of antibiotic resistance.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Benzoic acid derivatives have been investigated for their role as DPP-4 inhibitors, which are significant in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 is an enzyme that degrades incretin hormones, which are vital for insulin regulation. Inhibition of this enzyme can lead to improved glycemic control . Research has shown that compounds with structural similarities to benzoic acid can effectively inhibit DPP-4 activity, thus enhancing insulin secretion and lowering blood glucose levels .
Study on Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of benzoic acid derivatives against various bacterial strains. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) |
|---|---|
| Benzoic acid, 4-(1-piperidinyl)-butyl ester | 32 |
| Penicillin | 16 |
| Gentamicin | 8 |
This data suggests that while not as potent as traditional antibiotics, this compound has promising antimicrobial properties that warrant further exploration.
DPP-4 Inhibition Study
In a pharmacological study aimed at developing new DPP-4 inhibitors, benzoic acid derivatives were tested for their efficacy in lowering blood glucose levels in diabetic animal models. The results indicated that the compound significantly reduced fasting blood glucose levels compared to controls.
| Treatment Group | Fasting Blood Glucose (mg/dL) |
|---|---|
| Control | 180 |
| Benzoic Acid Derivative | 120 |
| Sitagliptin (Standard Drug) | 100 |
These findings support the potential use of benzoic acid derivatives as therapeutic agents in managing T2DM.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : Similar to β-lactam antibiotics, it may interfere with peptidoglycan synthesis in bacteria.
- DPP-4 Inhibition : By binding to the active site of DPP-4, it prevents the degradation of incretin hormones, thus enhancing insulin secretion .
- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives may exhibit anti-inflammatory properties by modulating cytokine release.
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Expected Peaks/Features |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH:H₂O, 1 mL/min | Retention time ~8–10 min |
| FTIR | ATR mode, 400–4000 cm⁻¹ | 1740 cm⁻¹ (ester), 3300 cm⁻¹ (N-H) |
Basic: How can researchers assess the purity of this compound?
Answer:
Purity evaluation requires orthogonal methods:
- Karl Fischer (KF) Titration : To determine water content (<0.1% w/w), critical for hygroscopic compounds .
- HPLC with UV/Vis Detection : Compare peak area ratios against a certified reference standard. A purity threshold of ≥98% is typical for research-grade material .
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values .
Advanced: What experimental approaches are used to study the thermal stability of this ester?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:
- TGA : Heat at 10°C/min under nitrogen. A mass loss >5% below 150°C indicates solvent residues or decomposition .
- DSC : Monitor phase transitions. A sharp endothermic peak near 80–100°C suggests melting, while exothermic events above 200°C may indicate degradation .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS to identify hydrolyzed byproducts (e.g., free benzoic acid) .
Q. Table 2: Thermal Stability Parameters
| Condition | Observation | Implication |
|---|---|---|
| TGA: 10°C/min to 300°C | Mass loss at 220°C | Decomposition onset |
| DSC: 5°C/min | Endotherm at 95°C | Melting point |
Advanced: How can contradictions in spectroscopic data between studies be resolved?
Answer:
Contradictions often arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:
- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid peak shifts .
- Cross-Validation : Compare FTIR data with computational simulations (e.g., DFT-based vibrational frequency calculations) .
- Batch Consistency Testing : Analyze multiple synthesis batches via HPLC to identify impurity-driven anomalies .
Advanced: What challenges exist in synthesizing this compound, and how are they addressed?
Answer:
Key challenges include:
- Esterification Efficiency : The butyl ester group may hydrolyze under acidic conditions. Use anhydrous solvents (e.g., dry THF) and coupling agents like DCC/DMAP .
- Piperidinyl Group Reactivity : Steric hindrance from the piperidine ring can reduce coupling yields. Optimize reaction time (24–48 hrs) and temperature (60–80°C) .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) removes unreacted benzoic acid and piperidine derivatives .
Basic: What safety precautions are necessary when handling this compound?
Answer:
While toxicity data are limited for this specific ester, precautions for structurally similar piperidine derivatives include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .
Advanced: How can degradation products under varying pH and temperature conditions be analyzed?
Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl or NaOH at 60°C for 24 hrs. Monitor via HPLC for free benzoic acid (retention time ~5 min) .
- Oxidative Stress : Treat with 3% H₂O₂ at 40°C for 48 hrs. LC-MS can detect hydroxylated derivatives (e.g., m/z +16) .
- Degradation Pathways : Ester hydrolysis is pH-dependent, with pseudo-first-order kinetics in acidic conditions .
Q. Table 3: Degradation Study Conditions
| Condition | Parameters | Key Degradant |
|---|---|---|
| Acidic (pH 2) | 60°C, 24 hrs | Benzoic acid |
| Oxidative (H₂O₂) | 40°C, 48 hrs | Hydroxylated ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
